molecular formula C8H10BrN3 B1276686 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine CAS No. 446286-61-9

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1276686
M. Wt: 228.09 g/mol
InChI Key: AKQGPROZPHKDMD-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

Prepared from 2-chloro-5-bromopyrimidine and pyrrolidine by the method of Example 44 (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1>>[N:9]1([C:2]2[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C1=NC=C(C=N1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.